2-(3,4-Dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one
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Overview
Description
2-(3,4-DICHLOROPHENYL)-5-METHYL-3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with chlorophenyl, methyl, and phenoxyphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-5-METHYL-3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with 4-phenoxyaniline to form an intermediate Schiff base, which is then cyclized with a thioamide in the presence of a suitable catalyst to yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DICHLOROPHENYL)-5-METHYL-3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-5-METHYL-3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-1,3-thiazole: Shares the thiazole ring and chlorophenyl group but lacks the phenoxyphenyl and methyl substituents.
5-Methyl-3-phenyl-1,3-thiazole: Contains the thiazole ring and methyl group but differs in the phenyl substituents.
Uniqueness
2-(3,4-DICHLOROPHENYL)-5-METHYL-3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H17Cl2NO2S |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17Cl2NO2S/c1-14-21(26)25(22(28-14)15-7-12-19(23)20(24)13-15)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-14,22H,1H3 |
InChI Key |
IKBYXAGYPKOQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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